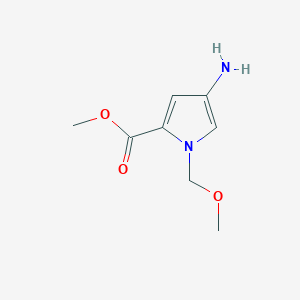

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.

Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Esterification: The carboxylate group is introduced through esterification using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the nitro group back to the amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid, sulfuric acid.

Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

Substitution: Alkyl halides, aryl halides, sodium hydride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various alkyl or aryl substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.

Medicine

In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance lipophilicity, facilitating membrane penetration. The carboxylate group can participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-amino-1-(hydroxymethyl)-1h-pyrrole-2-carboxylate

- Methyl 4-amino-1-(ethyl)-1h-pyrrole-2-carboxylate

- Methyl 4-amino-1-(methyl)-1h-pyrrole-2-carboxylate

Uniqueness

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound exhibits a unique structure that contributes to its biological activity. The compound's IUPAC name reflects its functional groups, which include an amino group and a methoxymethyl substituent on the pyrrole ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrrole-2-carboxamide derivatives against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance anti-TB activity .

2. Neuropharmacological Effects

The compound has shown potential in modulating neurotransmitter systems. It is associated with the inhibition of norepinephrine and serotonin reuptake, which could position it as a candidate for treating mood disorders . Its interaction with opioid receptors further suggests a role in pain management therapies.

3. Antioxidant Properties

Pyrrole derivatives have been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure enhances their ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Anti-Tuberculosis Activity

A recent study evaluated the efficacy of various pyrrole derivatives against M. tuberculosis. This compound was among the compounds tested, demonstrating promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Case Study 2: Neuropharmacological Evaluation

In another investigation, the compound was assessed for its effects on neurotransmitter levels in animal models. Results indicated that it significantly increased serotonin and norepinephrine levels, suggesting potential applications in treating depression and anxiety disorders .

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-12-5-10-4-6(9)3-7(10)8(11)13-2/h3-4H,5,9H2,1-2H3 |

InChI Key |

IVWZBBWGQOOZHW-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.